molecular formula C13H24O2 B3100931 3,3,7,7-Tetramethylnonane-4,6-dione CAS No. 138024-17-6

3,3,7,7-Tetramethylnonane-4,6-dione

Cat. No.: B3100931
CAS No.: 138024-17-6
M. Wt: 212.33 g/mol
InChI Key: VRXDVQSACJNKBX-UHFFFAOYSA-N
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Description

3,3,7,7-Tetramethylnonane-4,6-dione is a chemical compound with the molecular formula C13H24O2 . It is also known by several synonyms such as NSC9045, SCHEMBL8009840, ZINC104176150, and 3,3,7,7-Tetramethyl-4,6-nonanedione .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms . The InChI representation of its structure is InChI=1/C13H24O2/c1-7-12(3,4)10(14)9-11(15)13(5,6)8-2/h7-9H2,1-6H3 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is approximately 212.33 g/mol . It has a computed XLogP3 value of 3.3, indicating its lipophilicity . It has 2 hydrogen bond acceptors and 6 rotatable bonds .

Scientific Research Applications

Synthesis and Flavor Enhancement

3,3,7,7-Tetramethylnonane-4,6-dione, a structurally related compound to 3-methylnonane-2,4-dione, has been studied for its practical synthesis and application in flavor enhancement. 3-Methylnonane-2,4-dione, with a strawlike and fruity flavor, is synthesized via aldol condensation and oxidation processes, indicating potential applications in food chemistry and flavoring industries (Kato & Yuasa, 2001).

Intermediate in Chemical Synthesis

2,2,7,7-Tetramethyl-4-octene-3,6-dione, a related compound, is used as a synthetic intermediate in large-scale chemical production. This compound is synthesized efficiently, showcasing the relevance of similar tetramethyl compounds in industrial chemical synthesis (Fitzpatrick, Milner, & White, 1982).

Corrosion Inhibition

Spirocyclopropane derivatives, including compounds similar to this compound, have been researched for their inhibition properties in preventing mild steel corrosion. These compounds demonstrate effectiveness in acidic solutions, important for industrial applications involving metal preservation (Chafiq et al., 2020).

Photochemistry Research

Studies on cyclic nonenolizable α-diketones, closely related to this compound, have contributed significantly to photochemistry. These studies provide insights into mechanisms involving biradical intermediates, relevant in understanding chemical reactions triggered by light (Kooi, Wynberg, & Kellogg, 1973).

Antimicrobial Applications

N-halamine-coated cotton using derivatives of this compound shows promise in antimicrobial and detoxification applications. The chlorinated cotton fabrics demonstrate effectiveness against bacteria like Staphylococcus aureus and E. coli, indicating potential use in medical and hygiene products (Ren et al., 2009).

Properties

IUPAC Name

3,3,7,7-tetramethylnonane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-7-12(3,4)10(14)9-11(15)13(5,6)8-2/h7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXDVQSACJNKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)CC(=O)C(C)(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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